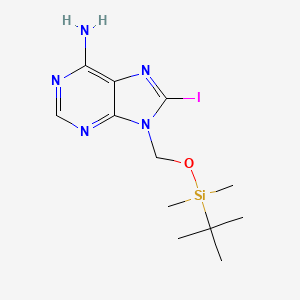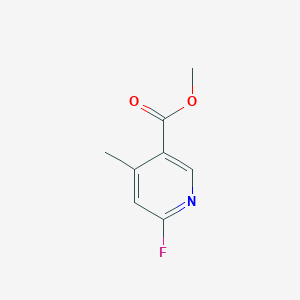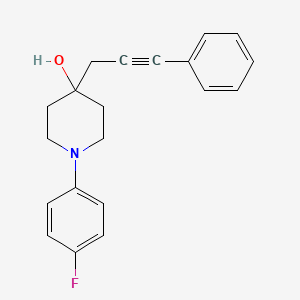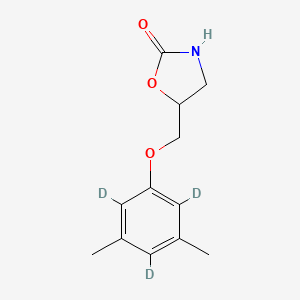![molecular formula C13H12N4O3S B12309650 1-(4-Methoxyphenyl)-6-(methylsulfonyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B12309650.png)
1-(4-Methoxyphenyl)-6-(methylsulfonyl)-1H-pyrazolo[3,4-d]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Methoxyphenyl)-6-(methylsulfonyl)-1H-pyrazolo[3,4-d]pyrimidine is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structure, which includes a pyrazolo[3,4-d]pyrimidine core substituted with a methoxyphenyl group and a methylsulfonyl group. The presence of these functional groups imparts distinct chemical and biological properties to the compound, making it a valuable subject of study.
Métodos De Preparación
The synthesis of 1-(4-Methoxyphenyl)-6-(methylsulfonyl)-1H-pyrazolo[3,4-d]pyrimidine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazolo[3,4-d]pyrimidine core: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Introduction of the methoxyphenyl group: This step often involves electrophilic aromatic substitution reactions.
Attachment of the methylsulfonyl group: This can be accomplished using sulfonylation reactions with reagents such as methylsulfonyl chloride.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and catalysts to facilitate large-scale synthesis.
Análisis De Reacciones Químicas
1-(4-Methoxyphenyl)-6-(methylsulfonyl)-1H-pyrazolo[3,4-d]pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially converting the sulfonyl group to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group or the sulfonyl group can be replaced by other functional groups under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure settings. The major products formed from these reactions depend on the specific reagents and conditions employed.
Aplicaciones Científicas De Investigación
1-(4-Methoxyphenyl)-6-(methylsulfonyl)-1H-pyrazolo[3,4-d]pyrimidine has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: The compound is investigated for its potential therapeutic effects, such as anti-inflammatory, anticancer, and antimicrobial activities.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 1-(4-Methoxyphenyl)-6-(methylsulfonyl)-1H-pyrazolo[3,4-d]pyrimidine involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in various biological processes. For example, it may bind to the active site of an enzyme, blocking its activity and thereby modulating a biochemical pathway. The exact molecular targets and pathways depend on the specific biological context and the nature of the compound’s interactions.
Comparación Con Compuestos Similares
1-(4-Methoxyphenyl)-6-(methylsulfonyl)-1H-pyrazolo[3,4-d]pyrimidine can be compared with other similar compounds, such as:
- 1-(4-Methoxyphenyl)-6-(methylsulfonyl)-1H-pyrazolo[3,4-d]pyridine
- 1-(4-Methoxyphenyl)-6-(methylsulfonyl)-1H-pyrazolo[3,4-d]triazine
These compounds share structural similarities but may differ in their chemical and biological properties due to variations in their core structures and substituents. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct reactivity and biological activity.
Propiedades
Fórmula molecular |
C13H12N4O3S |
|---|---|
Peso molecular |
304.33 g/mol |
Nombre IUPAC |
1-(4-methoxyphenyl)-6-methylsulfonylpyrazolo[3,4-d]pyrimidine |
InChI |
InChI=1S/C13H12N4O3S/c1-20-11-5-3-10(4-6-11)17-12-9(8-15-17)7-14-13(16-12)21(2,18)19/h3-8H,1-2H3 |
Clave InChI |
NKDFDHXLZSCCCQ-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)N2C3=NC(=NC=C3C=N2)S(=O)(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-Benzyl-3-(piperidin-4-yl)-1,3,8-triazaspiro[4.5]decane-2,4-dione hydrochloride](/img/structure/B12309568.png)
![5-(4-Fluorophenethyl)pyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B12309575.png)
![rac-[(1R,2S)-2-[(tert-butyldimethylsilyl)oxy]cyclohexyl]methanol, trans](/img/structure/B12309589.png)



![2-[6-(3-Ethoxy-3-oxopropyl)-2-hydroxy-3a,6,9b-trimethyl-7-prop-1-en-2-yl-1,2,3,4,7,8-hexahydrocyclopenta[a]naphthalen-3-yl]-6-methyl-5-methylideneheptanoic acid](/img/structure/B12309612.png)

![6-Methoxybicyclo[3.2.0]heptane-3-carboxylic acid](/img/structure/B12309626.png)
![rac-[(1R,2R)-2-(fluoromethyl)cyclopropyl]methanesulfonyl chloride, trans](/img/structure/B12309634.png)




